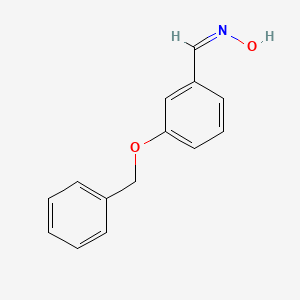
(Z)-3-(benzyloxy)benzaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(benzyloxy)benzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This particular oxime is derived from benzaldehyde and features a benzyloxy substituent at the meta position of the benzene ring. The (Z) configuration indicates the specific geometric isomer where the oxime group and the benzyloxy group are on the same side of the double bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzyloxy)benzaldehyde oxime typically involves the condensation of 3-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(Z)-3-(benzyloxy)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of nitriles or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzaldehyde derivatives.
科学研究应用
(Z)-3-(benzyloxy)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (Z)-3-(benzyloxy)benzaldehyde oxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxime group can form hydrogen bonds with biological targets, influencing their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
相似化合物的比较
Similar Compounds
Benzaldehyde oxime: Lacks the benzyloxy substituent, making it less lipophilic.
4-(benzyloxy)benzaldehyde oxime: Has the benzyloxy group at the para position, which may influence its reactivity and biological activity differently.
2-(benzyloxy)benzaldehyde oxime: Has the benzyloxy group at the ortho position, potentially leading to steric hindrance in reactions.
Uniqueness
(Z)-3-(benzyloxy)benzaldehyde oxime is unique due to the specific positioning of the benzyloxy group, which can influence its chemical reactivity and biological activity. The (Z) configuration also plays a crucial role in its interaction with other molecules, potentially leading to different properties compared to its (E) isomer.
属性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10- |
InChI 键 |
YUQATBOXIFGNQR-GDNBJRDFSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\O |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


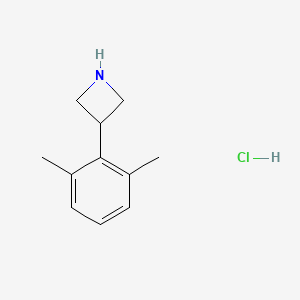
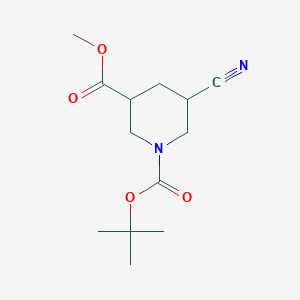




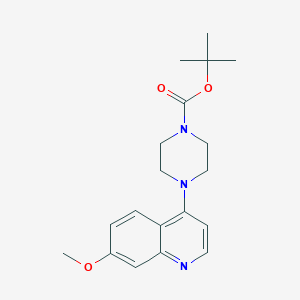
![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)
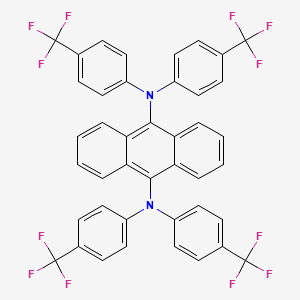
![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)

![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
